molecular formula C3HCl2N3O2 B092296 2,5-dichloro-4-nitro-1H-imidazole CAS No. 15965-32-9

2,5-dichloro-4-nitro-1H-imidazole

Cat. No. B092296
CAS RN: 15965-32-9
M. Wt: 181.96 g/mol
InChI Key: XJHISXIOFMXKNU-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitro-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their diverse range of biological activities and applications in pharmaceuticals and agrochemicals. The specific substitution pattern of chloro and nitro groups on the imidazole ring can significantly influence the chemical reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of nitroimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-methyl-4(5)-nitro[15N1(3)]imidazole from 2-methyl-4(5)-nitroimidazole involves a four-stage conversion, including N-nitration, treatment with [15N]glycine, and N-dealkylation through bromination and hydrolysis . Although the specific synthesis of 2,5-dichloro-4-nitro-1H-imidazole is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives is characterized by the presence of a nitro group, which is a strong electron-withdrawing group, affecting the electronic distribution within the molecule. X-ray analysis has been used to determine the basic structure of related compounds, such as 5-methyl-1,2,4-oxadiazole-3-carboxamides, which are products of photochemical rearrangement of 2-methyl-5-nitro-1H-imidazoles . This analytical technique could also be applied to ascertain the precise molecular structure of 2,5-dichloro-4-nitro-1H-imidazole.

Chemical Reactions Analysis

Nitroimidazoles can undergo various chemical reactions, including photochemical rearrangements and reactions with nucleophiles. For example, 2-methyl-5-nitro-1H-imidazoles can rearrange under photochemical conditions to yield different products, which can further react or decompose upon irradiation . Additionally, 1-methyl-2-chloromethyl-5-nitroimidazole can react with tertiary nitronate anions to form 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond . These reactions highlight the reactivity of nitroimidazole compounds and could provide insights into the chemical behavior of 2,5-dichloro-4-nitro-1H-imidazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroimidazole derivatives are influenced by their substituents. The presence of nitro and chloro groups is likely to increase the compound's polarity and impact its solubility in various solvents. The nitro group also contributes to the acidity of the imidazole hydrogen, which can affect the compound's protonation state under different pH conditions. While the specific properties of 2,5-dichloro-4-nitro-1H-imidazole are not discussed in the provided papers, the properties of related compounds can be used to infer its behavior. For example, the nitration of imidazo[4,5-b]pyridin-2-one derivatives can lead to the formation of nitro compounds with different reactivities and stabilities .

Scientific Research Applications

Halogen Bonding in Imidazole Derivatives

Research on imidazole derivatives, such as 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole, demonstrates the significance of halogen bonding in crystal packing. These studies reveal different modes of halogen bonding, which are crucial for the structural stability of the compounds. This finding suggests potential applications in the design of materials where the control of molecular assembly and packing is essential (Kubicki & Wagner, 2007).

Synthesis of Imidazole Derivatives

The ability to recycle and transform imidazole derivatives, as shown in the conversion of 1,3-dialkyl-6-nitro-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-diones into various imidazole derivatives, underscores the versatility of these compounds in synthetic chemistry. Such transformations could be instrumental in developing new pharmaceuticals or materials (Lomov, 2016).

Application in Biological Systems

Imidazole derivatives serve as pH-sensitive probes for biological research, as demonstrated by the development of nitroxide radicals for measuring intrathylakoid pH in chloroplasts. This application is crucial for understanding cellular processes and could be extended to monitor other biological environments (Tikhonov et al., 2008).

Pharmaceutical Applications

Imidazole derivatives, such as 1-aryl-4-nitro-1H-imidazoles, show promise in treating human African trypanosomiasis, highlighting the therapeutic potential of these compounds. Research in this area could offer a pathway to developing new treatments for neglected tropical diseases (Trunz et al., 2011).

Material Science Applications

The study of energetic bicyclic azolium salts, including imidazole derivatives, emphasizes their application in material science, particularly in designing high-density materials for energetic applications. This research points to the potential use of 2,5-dichloro-4-nitro-1H-imidazole in developing new materials with unique energetic properties (Gao et al., 2006).

Future Directions

The future directions in the study of imidazole derivatives involve the development of new drugs to overcome the increasing public health problems due to antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles , indicating ongoing research in this area.

properties

IUPAC Name

2,4-dichloro-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHISXIOFMXKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166706
Record name Imidazole, 2,4-dichloro-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-4-nitro-1H-imidazole

CAS RN

15965-32-9
Record name Imidazole, 2,4-dichloro-5-nitro-
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Record name 2,4-Dichloro-5-nitroimidazole
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Record name Imidazole, 2,4-dichloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-4-nitroimidazole
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